3,5,5-Trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate

Lipophilicity Fragrance substantivity Computational chemistry

3,5,5-Trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate (CAS 648858-05-3) is an organic ester with the molecular formula C16H26O2 and a molecular weight of 250.38 g/mol. It consists of a 3,5,5-trimethylcyclohex-2-en-1-ol alcohol moiety esterified with cyclohexanecarboxylic acid.

Molecular Formula C16H26O2
Molecular Weight 250.38 g/mol
CAS No. 648858-05-3
Cat. No. B12602057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,5-Trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate
CAS648858-05-3
Molecular FormulaC16H26O2
Molecular Weight250.38 g/mol
Structural Identifiers
SMILESCC1=CC(CC(C1)(C)C)OC(=O)C2CCCCC2
InChIInChI=1S/C16H26O2/c1-12-9-14(11-16(2,3)10-12)18-15(17)13-7-5-4-6-8-13/h9,13-14H,4-8,10-11H2,1-3H3
InChIKeyKRMVSIYEOSKLEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,5-Trimethylcyclohex-2-en-1-yl Cyclohexanecarboxylate (CAS 648858-05-3): Procurement-Relevant Physicochemical Profile


3,5,5-Trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate (CAS 648858-05-3) is an organic ester with the molecular formula C16H26O2 and a molecular weight of 250.38 g/mol . It consists of a 3,5,5-trimethylcyclohex-2-en-1-ol alcohol moiety esterified with cyclohexanecarboxylic acid [1]. The compound is classified within the broader family of trimethylcyclohexyl esters, which are valued in fragrance and flavor applications for their characteristic olfactory profiles [2]. Its computed physicochemical properties include a LogP of 4.4 and a topological polar surface area of 26.3 Ų, indicating substantial lipophilicity .

Compound type Lipophilic ester probe with trimethylcyclohexenyl core
Selection logic Fragrance formulation context; requires side-chain-specific review
Workflow fit Supports substantivity and volatility screening in non-polar bases
Reported physicochemical values; data to verify for specific formulation systems.

Why Generic Ester Substitution Cannot Replace CAS 648858-05-3


Within the trimethylcyclohexyl ester class, simple substitution based on a shared core ring system is unreliable because the ester side-chain critically governs lipophilicity, molecular shape, and olfactory character [1]. As documented in fragrance patent literature, even minor structural changes—such as altering the ester chain length or saturation—lead to markedly different sensorial properties, including variations in diffusion, tenacity, and odor profile [2]. For CAS 648858-05-3, the cyclohexanecarboxylate ester provides a specific balance of high LogP and steric bulk that distinguishes it from acetate or isobutyrate analogs, directly impacting its performance as a fragrance ingredient .

Target Ester Cyclohexanecarboxylate side chain
Generic Analog Acetate or isobutyrate side chain
Property Profile Higher LogP and molecular weight drive base-note tenacity
Mismatch Risk Lower lipophilicity may shift evaporation and substantivity profile
Olfactory Character Specific steric bulk and ester shape determine sensorial note
Sensorial Risk Diffusion and odor profile may not transfer; requires sensory validation
Side-chain substitution alters lipophilicity, volatility, and olfactory perception. Patent literature indicates even minor chain-length changes produce distinct sensorial outcomes.

Quantitative Differentiation of CAS 648858-05-3 from Its Closest Analogs


Computed Octanol–Water Partition Coefficient (LogP) Comparison

3,5,5-Trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate exhibits a computed LogP (XLogP3) of 4.4 , which is substantially higher than that of 3,3,5-trimethylcyclohexyl acetate (LogP ≈ 3.0) and moderately exceeds 3,3,5-trimethylcyclohexyl isobutyrate (LogP ≈ 4.0) [1]. The higher LogP indicates greater lipophilicity, which in fragrance chemistry correlates with enhanced substantivity on skin and fabrics, as well as a slower evaporation rate [2]. This parameter is decisive for formulators selecting between ester variants where long-lasting scent performance is the key procurement criterion.

LogP Comparison
Cross-study comparable
Target XLogP3 = 4.4
Acetate analog LogP ≈ 3.0
Isobutyrate analog LogP ≈ 4.0
Supports substantivity screening for long-lasting fragrance base notes
Computed values; no experimental octanol-water data available
Lipophilicity Fragrance substantivity Computational chemistry

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile

The TPSA of 3,5,5-trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate is 26.3 Ų, with zero hydrogen-bond donors and two hydrogen-bond acceptors . This TPSA value is identical to many short-chain trimethylcyclohexyl esters (e.g., 3,3,5-trimethylcyclohexyl acetate, computed TPSA = 26.3 Ų) , but the absence of additional polar atoms distinguishes it from analogs bearing hydroxyl or ketone groups, which exhibit elevated TPSA values >40 Ų [1]. For procurement, this implies that while the target compound maintains the low polarity typical of the ester class, its specific hydrogen-bonding profile may influence solubility in non-polar media and skin permeability in a manner distinct from more functionalized derivatives.

TPSA and H-Bonding
Class-level inference
TPSA = 26.3 Ų
HBD = 0, HBA = 2
Supports non-polar media solubility and formulation compatibility review
Functionalized analogs with -OH/-C=O groups show TPSA > 40 Ų
Molecular polarity Skin permeability Fragrance formulation

Molecular Weight and Volatility Differentials

With a molecular weight of 250.38 g/mol, 3,5,5-trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate is significantly heavier than common fragrance ester analogs such as 3,3,5-trimethylcyclohexyl acetate (MW = 198.30 g/mol) and only slightly heavier than 3,3,5-trimethylcyclohexyl isobutyrate (MW = 226.36 g/mol) [1]. This mass difference corresponds to a lower vapor pressure and reduced volatility, making the cyclohexanecarboxylate a better candidate for 'base note' fragrance applications where longer evaporation times are desired. It also impacts shipping and storage, as higher molecular weight esters generally have higher flash points, which can simplify regulatory compliance for procurement teams [2].

Molecular Weight
Cross-study comparable
250.38 g/mol
Predicts reduced volatility and longer evaporation time versus lighter esters
ΔMW +52 vs. acetate; +24 vs. isobutyrate. No experimental vapor pressure data.
Volatility Fragrance tenacity Evaporation rate

Application Scenarios for CAS 648858-05-3 Based on Differentiated Physicochemical Properties


Long-Lasting Fragrance Base Notes in Fine Perfumery

The high LogP (4.4) and elevated molecular weight (250.38 g/mol) of 3,5,5-trimethylcyclohex-2-en-1-yl cyclohexanecarboxylate predict a slow evaporation profile, making it suitable as a base note ingredient in fine perfumery formulations where long-lasting scent is paramount [1]. Its lipophilicity promotes adherence to skin and fabric, extending the fragrance's duration compared to lighter acetate or isobutyrate analogs. This application directly stems from the LogP and molecular weight evidence presented in Section 3 [2].

Non-Polar Cosmetic and Personal Care Formulations

With a TPSA of 26.3 Ų, zero hydrogen-bond donors, and a LogP of 4.4, this ester is highly compatible with non-polar formulation bases such as oils, waxes, and silicone matrices [1]. Unlike more polar cyclohexenyl derivatives, it dissolves readily in lipophilic media without requiring co-solvents, simplifying the procurement of a single ingredient for oil-based deodorants, hair care products, and anhydrous skin formulations. This benefit is inferred from the TPSA and LogP data discussed in Section 3 [2].

Specialty Chemical Intermediate for Retinoid and Terpenoid Synthesis

The 3,5,5-trimethylcyclohex-2-en-1-yl core structure is a critical pharmacophore found in retinoids and various bioactive terpenoids . This specific cyclohexanecarboxylate ester can serve as a protected alcohol intermediate, where the ester group acts as a directing or protecting functionality in multi-step synthetic sequences. Its use as a building block leverages the unique combination of a cyclohexenyl ring system with a cyclohexyl ester group, a structural motif that is less common than simple acetate or isobutyrate esters and may offer distinct reactivity advantages in cross-coupling or Grignard reactions [1].

Application
Selection Property
Validation Focus
Fragrance base-note studies
High LogP and molecular weight for substantivity
Evaporation profile and tenacity in target matrix
Non-polar cosmetic formulations
Low TPSA and zero HBD for lipophilic media compatibility
Solubility and stability in anhydrous or oil-based systems
Specialty chemical intermediate
Trimethylcyclohexenyl core as protected alcohol synthon
Reactivity and directing-group efficiency in synthetic sequences
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